![molecular formula C14H9Br2NS B11790542 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole is a compound belonging to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes a dibromomethyl group attached to a phenyl ring, which is further connected to a benzo[d]thiazole moiety.
Métodos De Preparación
The synthesis of 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the aromatic nucleophilic substitution of 4-fluorobenzaldehyde with various azole and piperazine derivatives in the presence of potassium carbonate, yielding 70-81% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Its antitumor and cytotoxic activities are being explored for potential cancer treatments.
Industry: The compound is used in the development of biocides, fungicides, and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial quorum sensing pathways, thereby reducing virulence and biofilm formation . The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole include other 2,4-disubstituted thiazoles, such as:
- 2-(4-Bromophenyl)benzo[d]thiazole
- 2-(4-Chlorophenyl)benzo[d]thiazole
- 2-(4-Methylphenyl)benzo[d]thiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of this compound lies in its dibromomethyl group, which enhances its reactivity and potential biological effects.
Propiedades
Fórmula molecular |
C14H9Br2NS |
|---|---|
Peso molecular |
383.1 g/mol |
Nombre IUPAC |
2-[4-(dibromomethyl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Br2NS/c15-13(16)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)18-14/h1-8,13H |
Clave InChI |
CIHYMEBPHLMWIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


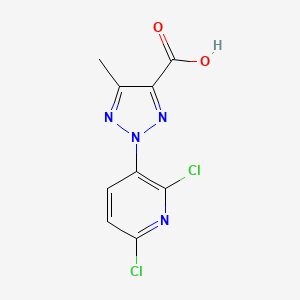
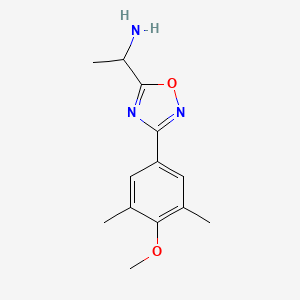
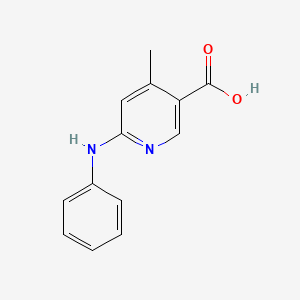
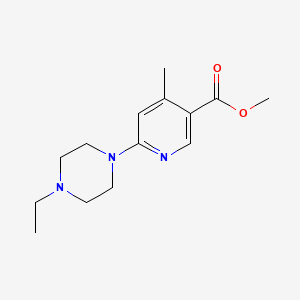
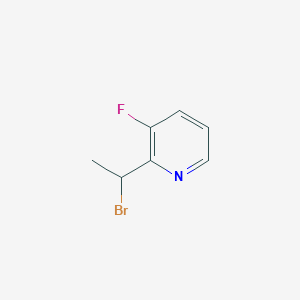
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
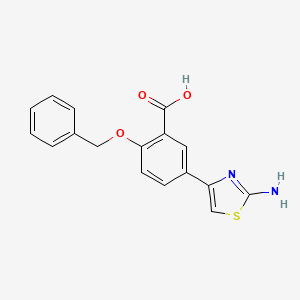
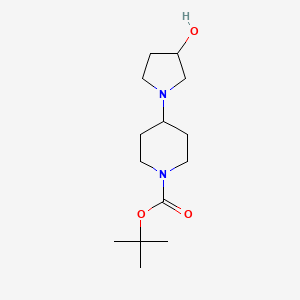

![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)
![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
